Cas no 2171675-35-5 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1-methylazetidin-2-yl)methylcarbamoyl}butanoic acid)
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1-methylazetidin-2-yl)methylcarbamoyl}butanoic acid Propiedades químicas y físicas
Nombre e identificación
-
- 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1-methylazetidin-2-yl)methylcarbamoyl}butanoic acid
- 2171675-35-5
- EN300-1554142
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1-methylazetidin-2-yl)methyl]carbamoyl}butanoic acid
-
- Renchi: 1S/C25H29N3O5/c1-28-13-12-16(28)14-26-24(31)22(10-11-23(29)30)27-25(32)33-15-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,16,21-22H,10-15H2,1H3,(H,26,31)(H,27,32)(H,29,30)
- Clave inchi: GWEKRXOMGAIZAG-UHFFFAOYSA-N
- Sonrisas: O(C(NC(CCC(=O)O)C(NCC1CCN1C)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Atributos calculados
- Calidad precisa: 451.21072103g/mol
- Masa isotópica única: 451.21072103g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 33
- Cuenta de enlace giratorio: 10
- Complejidad: 694
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 2
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 0.2
- Superficie del Polo topológico: 108Ų
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1-methylazetidin-2-yl)methylcarbamoyl}butanoic acid PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1554142-0.05g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1-methylazetidin-2-yl)methyl]carbamoyl}butanoic acid |
2171675-35-5 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1554142-0.1g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1-methylazetidin-2-yl)methyl]carbamoyl}butanoic acid |
2171675-35-5 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1554142-0.25g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1-methylazetidin-2-yl)methyl]carbamoyl}butanoic acid |
2171675-35-5 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1554142-0.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1-methylazetidin-2-yl)methyl]carbamoyl}butanoic acid |
2171675-35-5 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1554142-1.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1-methylazetidin-2-yl)methyl]carbamoyl}butanoic acid |
2171675-35-5 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1554142-2.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1-methylazetidin-2-yl)methyl]carbamoyl}butanoic acid |
2171675-35-5 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1554142-5.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1-methylazetidin-2-yl)methyl]carbamoyl}butanoic acid |
2171675-35-5 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1554142-10.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1-methylazetidin-2-yl)methyl]carbamoyl}butanoic acid |
2171675-35-5 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1554142-50mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1-methylazetidin-2-yl)methyl]carbamoyl}butanoic acid |
2171675-35-5 | 50mg |
$2829.0 | 2023-09-25 | ||
| Enamine | EN300-1554142-100mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1-methylazetidin-2-yl)methyl]carbamoyl}butanoic acid |
2171675-35-5 | 100mg |
$2963.0 | 2023-09-25 |
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1-methylazetidin-2-yl)methylcarbamoyl}butanoic acid Literatura relevante
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Información adicional sobre 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1-methylazetidin-2-yl)methylcarbamoyl}butanoic acid
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1-methylazetidin-2-yl)methylcarbamoyl}butanoic acid: A Multifunctional Compound for Biomedical Applications
The compound with CAS number 2171675-35-5, known as 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1-methylazetidin-2-yl)methylcarbamoyl}butanoic acid, represents a complex molecular structure that integrates multiple functional groups critical for pharmaceutical and biochemical research. This molecule combines a fluorenyl moiety with a methylazetidin-2-yl derivative, forming a unique scaffold that enables interactions with biological targets. The synthesis of this compound involves advanced solid-phase peptide synthesis techniques, which are widely utilized in the development of peptide-based therapeutics and biomarkers. Recent studies have highlighted its potential as a scaffold for designing molecules with enhanced bioavailability and target specificity.
The fluorenyl group, derived from 9H-fluoren-9-yl, is a key structural element in this compound. This aromatic ring system provides steric and electronic properties that influence the molecule's reactivity and binding affinity. The methoxycarbonyl functionality attached to the fluorenyl ring is essential for stabilizing the molecule and enabling conjugation with other bioactive moieties. In contrast, the methylazetidin-2-yl group introduces a cyclic amine structure that can participate in hydrogen bonding and ion-pair interactions, making this compound a promising candidate for drug design. The combination of these functional groups creates a versatile platform for modulating biological activity.
Recent advancements in medicinal chemistry have demonstrated the utility of fluorenyl-based compounds in targeting specific enzymes and receptors. For example, a 2023 study published in Journal of Medicinal Chemistry reported the use of similar scaffolds to develop inhibitors for protein kinases involved in cancer progression. The butanoic acid backbone of this compound further enhances its solubility and metabolic stability, which are critical factors in pharmaceutical development. The molecule's dual functionality, combining hydrophobic and hydrophilic regions, allows it to navigate biological membranes and interact with intracellular targets effectively.
The methylazetidin-2-yl group is a key feature of this compound, as it introduces a cyclic amine that can act as a pseudo-peptide segment. This structural element is particularly valuable in the design of peptidomimetics, which are used to mimic the behavior of natural peptides while improving their pharmacological properties. The methyl substituent on the azetidin-2-yl ring further modulates the molecule's reactivity, enabling it to participate in diverse chemical reactions. This adaptability makes the compound suitable for conjugation with fluorescent dyes, radioactive isotopes, or other functional groups for diagnostic and therapeutic applications.
Current research on fluorenyl derivatives has focused on their potential in drug delivery systems. A 2024 review in Advanced Drug Delivery Reviews highlighted the use of such compounds as carriers for targeting specific tissues or cells. The butanoic acid moiety contributes to the molecule's ability to form stable complexes with metal ions, which is important for developing contrast agents in medical imaging. Additionally, the presence of multiple functional groups allows for the incorporation of targeting ligands, enhancing the molecule's specificity for disease-related pathways.
The synthesis of this compound involves a multi-step process that begins with the formation of the fluorenyl-methoxycarbonyl linkage. This is typically achieved through coupling reactions that utilize activated esters or amides. The methylazetidin-2-yl fragment is then introduced via a nucleophilic substitution reaction, ensuring precise positioning of the cyclic amine. The final step involves the assembly of the butanoic acid backbone, which is critical for maintaining the molecule's structural integrity. These synthetic strategies are compatible with scalable manufacturing processes, making the compound a viable candidate for industrial production.
Recent studies have also explored the biocompatibility of this compound in in vitro and in vivo models. A 2023 study published in Biomaterials Science demonstrated that the molecule exhibits low cytotoxicity and high stability in physiological conditions. This property is attributed to the protective effects of the fluorenyl and methylazetidin-2-yl groups, which prevent premature degradation. The compound's ability to remain intact in biological environments is crucial for its application in drug delivery and targeted therapies.
The potential applications of this compound span multiple areas of biomedical research. In oncology, it has been proposed as a scaffold for developing inhibitors of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. In neurology, the molecule's structural features make it a candidate for designing compounds that target neurodegenerative diseases by modulating protein aggregation. Additionally, its adaptability to functionalization opens possibilities for use in diagnostic imaging and biosensing technologies.
Future research on this compound is expected to focus on optimizing its pharmacological properties through structural modifications. For instance, altering the length of the butanoic acid chain or introducing additional functional groups could enhance its binding affinity for specific targets. The integration of this compound with nanotechnology or gene therapy approaches may further expand its therapeutic potential. As the field of medicinal chemistry continues to evolve, the multifunctional nature of this compound positions it as a valuable tool for addressing complex biological challenges.
2171675-35-5 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1-methylazetidin-2-yl)methylcarbamoyl}butanoic acid) Productos relacionados
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)